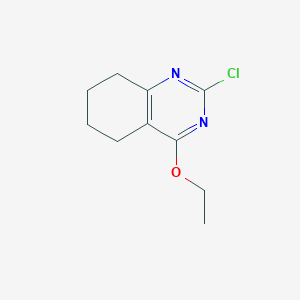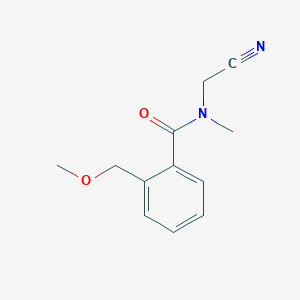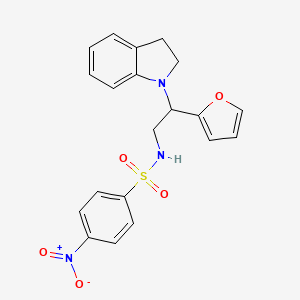![molecular formula C17H16N4O4 B2878612 3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034481-23-5](/img/structure/B2878612.png)
3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a pyridazin-3-yloxy group, a pyrrolidin-1-yl group, and a benzo[d]oxazol-2(3H)-one group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazin-3-ones and pyrrolidin-1-yl groups can participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Compound Synthesis
Heterocyclic compounds, especially those containing pyridazinone, pyrrolidine, and benzoxazolone moieties, are of significant interest due to their diverse biological activities. For instance, the synthesis and structural elucidation of various heterocyclic systems, including pyridazinones, have been explored for their potential antiviral activities against viruses such as HAV and HSV-1. These compounds have been synthesized and evaluated for promising biological activities, highlighting the importance of exploring novel heterocyclic compounds for therapeutic applications (Hashem et al., 2007).
Molecular Docking and Biological Evaluation
Further extending the applications to molecular docking studies, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been prepared and subjected to in silico molecular docking screenings towards specific proteins. These studies aim to explore the binding energies and interactions between the synthesized compounds and target proteins, providing insights into their potential as therapeutic agents. Additionally, the antimicrobial and antioxidant activities of these compounds have been evaluated, suggesting their utility in developing new treatments (Flefel et al., 2018).
Synthesis and Characterization of Heterocycles
The synthesis and characterization of novel heterocycles incorporating thiadiazole moieties have been conducted to assess their insecticidal properties against pests like Spodoptera littoralis. These studies demonstrate the synthetic versatility of heterocyclic chemistry in producing compounds with potential agricultural applications, further emphasizing the role of such compounds in scientific research (Fadda et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of previous studies. For example, if this compound shows promising neuroprotective and anti-inflammatory properties, future research could focus on optimizing its synthesis and studying its mechanism of action in more detail .
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(11-21-13-4-1-2-5-14(13)25-17(21)23)20-9-7-12(10-20)24-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQGWWVPAKTQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)

![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)
![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)








![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)